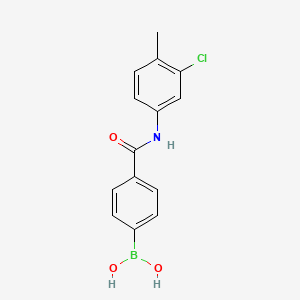

(4-((3-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid

説明

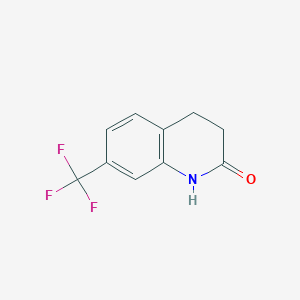

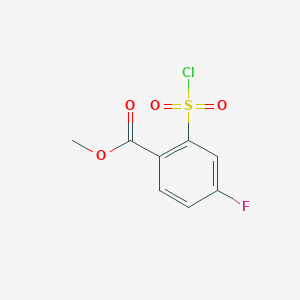

(4-((3-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid , also known by its chemical formula C₁₄H₁₃BClNO₃ , is a boronic acid derivative. It exhibits interesting properties due to the boron atom and the attached functional groups. The compound is used in various research and synthetic applications.

Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have access to specific papers, I can provide a general overview. Researchers typically prepare it through boronate coupling reactions, where an aryl halide (such as 3-chloro-4-methylphenyl chloride) reacts with a boronic acid derivative. The reaction is catalyzed by a palladium source, often in the presence of a base. The resulting product is then isolated and purified.

Molecular Structure Analysis

The molecular structure of (4-((3-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid consists of a phenyl ring with a carbamoyl group (NHCO) and a boronic acid group (B(OH)₂) attached. The chlorine atom is positioned ortho to the carbamoyl group. The boron atom forms a trigonal planar geometry with the three oxygen atoms.

Chemical Reactions Analysis

- Boronic Acid Coupling : As mentioned earlier, this compound participates in boronate coupling reactions. It can react with various electrophiles (aryl halides, aldehydes, etc.) to form new carbon-carbon bonds.

- Suzuki-Miyaura Cross-Coupling : This reaction allows the introduction of aryl or heteroaryl groups using palladium catalysis. The boronic acid moiety in our compound is crucial for this transformation.

- Hydrolysis : The boronic acid group can undergo hydrolysis under certain conditions, leading to the formation of phenols.

Physical And Chemical Properties Analysis

- Melting Point : Varies depending on the crystalline form.

- Solubility : Soluble in organic solvents (e.g., DMSO, methanol) but sparingly soluble in water.

- Stability : Sensitive to air and moisture due to the boronic acid group.

科学的研究の応用

-

Synthesis of Polyoxygenated Oxepanes and Thiepanes : Boronic acids can be used in the synthesis of polyoxygenated oxepanes and thiepanes, which are central motifs of many biologically important molecules . The synthetic construction of these seven-membered oxacycles often presents a challenge to chemists due to consequential entropic and enthalpic barriers . Various synthetic methods, including radical cyclizations, Lewis acid-mediated cyclizations, ring closing-metathesis, Nicholas-Ferrier rearrangement, homologations, and ring-expansion strategies, have been developed .

-

Molecular Engineering of Polymeric Carbon Nitride : Boronic acids can be used in the molecular engineering of polymeric carbon nitride (CN), a promising two-dimensional (2D) conjugated polymer . CN has unusual properties and promising applications ranging from photocatalysis, photoelectrochemistry, to biosensors . The polymeric feature and facile synthesis of CN allow easy engineering of its structure at the molecular level .

-

Electromagnetic Spectrum Applications : Boronic acids can be used in the development of sensors for electromagnetic waves . These sensors can be used in various fields such as physics, engineering, and telecommunications . For example, they can be used to detect radio waves, microwaves, infrared radiation, visible light, ultraviolet radiation, X-rays, and gamma rays .

-

Wireless Communication : Boronic acids can be used in the development of wireless communication technologies . They can be used in the design of radio transmitters and receivers, remote controls, and other devices that use electromagnetic waves to transfer information . This includes applications in mobile phones, personal digital assistants (PDAs), and wireless networking .

Safety And Hazards

- Toxicity : Handle with care. Boronic acids can be toxic.

- Irritant : May cause skin and eye irritation.

- Environmental Impact : Dispose of properly; avoid contamination of water sources.

将来の方向性

Research on boronic acids continues to explore their applications in drug discovery, catalysis, and materials science. Investigating novel synthetic methods and understanding their biological activities remain essential.

特性

IUPAC Name |

[4-[(3-chloro-4-methylphenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BClNO3/c1-9-2-7-12(8-13(9)16)17-14(18)10-3-5-11(6-4-10)15(19)20/h2-8,19-20H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMAVYDCXUROFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657058 | |

| Record name | {4-[(3-Chloro-4-methylphenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((3-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid | |

CAS RN |

913835-37-7 | |

| Record name | B-[4-[[(3-Chloro-4-methylphenyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(3-Chloro-4-methylphenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride](/img/structure/B1452190.png)